molecular formula C16H20N4O3S2 B2566997 benzo[c][1,2,5]thiadiazol-5-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone CAS No. 2034375-32-9

benzo[c][1,2,5]thiadiazol-5-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone

Cat. No.: B2566997
CAS No.: 2034375-32-9
M. Wt: 380.48
InChI Key: IZJRSBDUILHOMZ-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazol-5-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C16H20N4O3S2 and its molecular weight is 380.48. The purity is usually 95%.
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Biological Activity

Benzo[c][1,2,5]thiadiazol-5-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[c][1,2,5]thiadiazole core, which is known for its diverse biological activities. Its structure can be represented as follows:

C16H20N4O2S\text{C}_{16}\text{H}_{20}\text{N}_4\text{O}_2\text{S}

Molecular Formula

  • Molecular Weight : 336.42 g/mol
  • CAS Number : Not specifically listed; however, related compounds can be referenced for safety and handling.

Anticancer Properties

Recent studies have indicated that derivatives of benzo[c][1,2,5]thiadiazole exhibit significant anticancer activity. For instance, a related compound demonstrated potent inhibition of activin receptor-like kinase 5 (ALK5), a target in cancer therapy. The compound showed an IC50 value of 0.008 μM against ALK5, outperforming established inhibitors like LY-2157299 .

Table 1: Comparison of ALK5 Inhibitors

CompoundIC50 (μM)Reference
Benzo[c][1,2,5]thiadiazole derivative0.008
LY-21572990.129
EW-71970.014

The mechanism by which benzo[c][1,2,5]thiadiazole derivatives exert their anticancer effects primarily involves the inhibition of TGF-β signaling pathways. This pathway is crucial in tumor growth and metastasis. The inhibition leads to reduced cell motility and proliferation in various cancer cell lines including HepG2 and SPC-A1 .

Pharmacokinetics and ADMET Profile

The pharmacokinetic properties of the compound were evaluated through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. The results indicated favorable drug-like characteristics with good absorption rates and metabolic stability .

Study on Anticonvulsant Activity

In a separate investigation involving related thiadiazole compounds, it was found that certain derivatives exhibited anticonvulsant properties comparable to phenytoin sodium. Compounds were synthesized and screened for their ability to protect against seizures in animal models .

Table 2: Anticonvulsant Activity of Thiadiazole Derivatives

CompoundProtection (%)Reference
Compound A100
Compound B75
PhenytoinStandard

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S2/c21-16(12-1-2-14-15(11-12)18-24-17-14)20-7-5-19(6-8-20)13-3-9-25(22,23)10-4-13/h1-2,11,13H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJRSBDUILHOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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